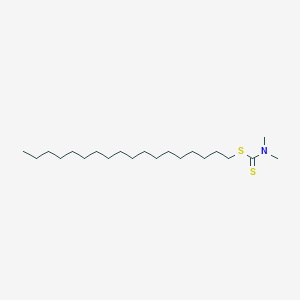
Octadecyl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl dimethylcarbamodithioate is an organic compound with the molecular formula C21H43NS2. It is a derivative of dithiocarbamate, characterized by the presence of an octadecyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl dimethylcarbamodithioate typically involves the reaction of octadecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CS2} + \text{(CH3)2SO4} \rightarrow \text{C21H43NS2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Octadecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of octadecyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its dithiocarbamate moiety allows it to chelate metal ions, affecting enzyme activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Octadecylamine: Shares the octadecyl group but lacks the dithiocarbamate functionality.
Dimethyldithiocarbamate: Contains the dithiocarbamate group but lacks the long alkyl chain.
Uniqueness: Octadecyl dimethylcarbamodithioate is unique due to the combination of the long octadecyl chain and the dithiocarbamate group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
6313-73-1 |
|---|---|
Molekularformel |
C21H43NS2 |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
octadecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C21H43NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(2)3/h4-20H2,1-3H3 |
InChI-Schlüssel |
JIWQUCAJNFTJII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


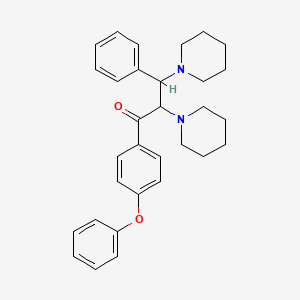
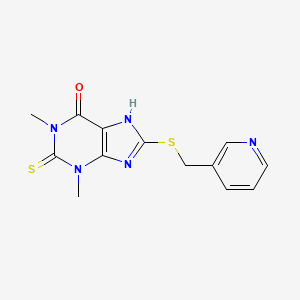
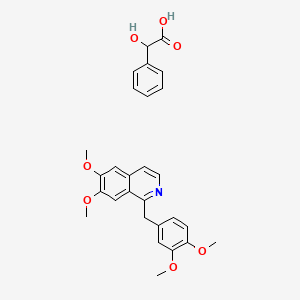
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)



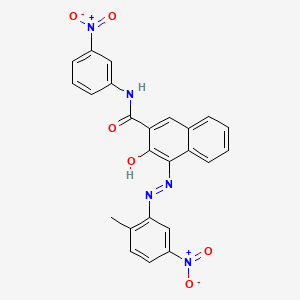

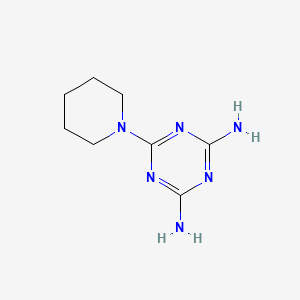
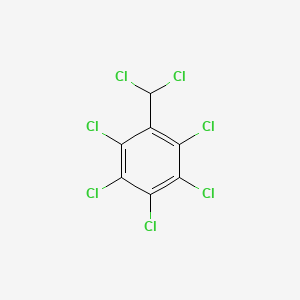
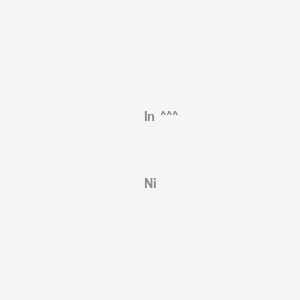
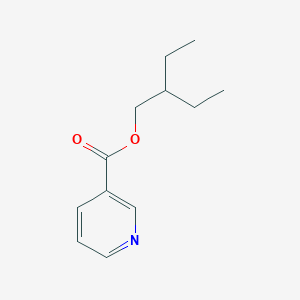
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)
